molecular formula C12H11ClN2O2S B5731150 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5731150
M. Wt: 282.75 g/mol
InChI Key: NNFCBNZHATZFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves the condensation reactions catalyzed by carbodiimide, demonstrating a method to obtain acetamide derivatives conveniently and efficiently. For instance, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds reveals significant insights into the orientation and interactions within the molecule. For instance, a study on 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide found that the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, indicating close packing and intermolecular interactions within the crystal structure (Saravanan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving the acetamide group are pivotal in forming various derivatives, showcasing the compound's reactivity. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides from 4-chlorophenoxyacetic acid highlights the compound's versatility in forming different chemical structures and its potential antibacterial activity (Siddiqui et al., 2014).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c1-8-6-14-12(18-8)15-11(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFCBNZHATZFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.